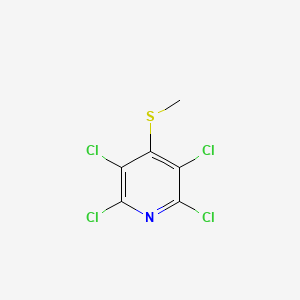

2,3,5,6-Tetrachloro-4-(methylthio)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrachloro-4-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4NS/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETMKMGDUQNPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066846 | |

| Record name | Pyridine, 2,3,5,6-tetrachloro-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22963-62-8 | |

| Record name | 2,3,5,6-Tetrachloro-4-(methylthio)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22963-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachloro-4-(methylthio)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022963628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3,5,6-tetrachloro-4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2,3,5,6-tetrachloro-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrachloro-4-(methylthio)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRACHLORO-4-(METHYLTHIO)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS7G5FW5TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical structure of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine. Designed for professionals in research and development, this document delves into the molecular architecture, physicochemical properties, synthesis, and spectroscopic signature of this highly functionalized pyridine derivative.

Executive Summary

This compound is a halogenated aromatic compound featuring a pyridine core. Its structure is characterized by four chlorine substituents and a methylthio group, which impart distinct chemical properties and potential for further functionalization. This guide will elucidate its structural features through a detailed analysis of its molecular formula, weight, and spectroscopic characteristics. While specific applications in drug development are not extensively documented in public literature, the structural motifs present suggest potential avenues for exploration in medicinal chemistry and agrochemical research, building upon the known bioactivity of related pyridine compounds.

Core Molecular Structure and Physicochemical Properties

This compound is a distinct chemical entity with the molecular formula C₆H₃Cl₄NS.[1][2] This composition results in a molecular weight of approximately 262.97 g/mol .[1][2] The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The ring is heavily substituted, which significantly influences its electronic properties and reactivity.

Key Structural Features:

-

Pyridine Core: The foundational heterocyclic ring.

-

Tetrachloro Substitution: Four chlorine atoms at positions 2, 3, 5, and 6 of the pyridine ring. This extensive halogenation renders the aromatic ring electron-deficient.

-

Methylthio Group: A -SCH₃ group at the 4-position of the pyridine ring.

A summary of its key identifiers and properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₄NS | [1][2] |

| Molecular Weight | 262.97 g/mol | [1][2] |

| CAS Number | 22963-62-8 | [3] |

| Canonical SMILES | CSc1c(c(Cl)nc(c1Cl)Cl)Cl | [1] |

| InChI | InChI=1S/C6H3Cl4NS/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 | [1] |

| InChIKey | FETMKMGDUQNPLN-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity Insights

The synthesis of this compound is logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The precursor, pentachloropyridine, is highly susceptible to nucleophilic attack, particularly at the 4-position (para to the nitrogen atom).[4] This is due to the electron-withdrawing nature of both the nitrogen heteroatom and the five chlorine substituents, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[5][6]

The likely nucleophile for this synthesis is a methyl mercaptide salt, such as sodium thiomethoxide (NaSCH₃). The thiolate anion acts as a potent nucleophile, displacing the chloride ion at the 4-position of the pentachloropyridine ring.

Proposed Synthetic Pathway:

Caption: A generalized workflow for the biological evaluation of novel chemical entities.

Conclusion

This compound possesses a well-defined structure with a highly substituted, electron-poor pyridine core. Its synthesis is readily conceptualized via nucleophilic aromatic substitution. While experimental data on its properties and applications are scarce, predictive models provide a solid foundation for its characterization. This technical guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related halogenated pyridine derivatives.

References

-

NP-MRD: 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0254712). Available at: [Link]

-

This compound - gsrs. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]

-

2,3,5,6-Tetrachloropyridine-4-thiol | C5HCl4NS | CID 3034212 - PubChem. Available at: [Link]

-

Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

-

nucleophilic aromatic substitutions - YouTube. Available at: [Link]

-

This compound,22963-62-8. Available at: [Link]

-

Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- | C8H7Cl4NS | CID 87918 - PubChem. Available at: [Link]

- US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents.

-

Predict 13C carbon NMR spectra - NMRDB.org. Available at: [Link]

-

detail explanation - The Royal Society of Chemistry. Available at: [Link]

-

mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. Available at: [Link]

-

FTIR spectrum for Pyridine | Download Table - ResearchGate. Available at: [Link]

-

-

13C NMR Spectroscopy. Available at: [Link]

-

-

ir spectral study on nature of 2–pyridine aldoxime methyl chloride interaction with some sterols. iii. lanosterol and 7-dehydrocholesterol - Revue Roumaine de Chimie -. Available at: [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. Available at: [Link]

-

Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine - European Patent Office. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

2,3,5,6-TETRACHLORO-4-(PROPYLTHIO)PYRIDINE - gsrs. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available at: [Link]

-

WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL - Toxicology Excellence for Risk Assessment. Available at: [Link]

-

Biological Activity of Naturally Derived Naphthyridines - MDPI. Available at: [Link]

-

2,3,5,6-Tetrachloro-4-trifluoromethylthiopyridine | C6Cl4F3NS | CID 14568470 - PubChem. Available at: [Link]

-

Pyridine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

- WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols - Google Patents.

- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physicochemical properties of the highly substituted pyridine derivative, 2,3,5,6-Tetrachloro-4-(methylthio)pyridine. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from available chemical databases, predictive modeling, and established analytical methodologies for analogous structures. The objective is to equip researchers with a foundational understanding of this compound's characteristics, enabling informed decisions in experimental design and drug development endeavors.

Chemical Identity and Structure

This compound is a halogenated and sulfur-containing aromatic heterocyclic compound. Its structure is characterized by a pyridine ring heavily substituted with four chlorine atoms and a methylthio group at the 4-position.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 22963-62-8 | [1] |

| Molecular Formula | C₆H₃Cl₄NS | [1][2][3] |

| Molecular Weight | 262.97 g/mol | [2] |

| Canonical SMILES | CSc1c(c(Cl)nc(c1Cl)Cl)Cl | [4][5] |

| InChI | InChI=1S/C6H3Cl4NS/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 | [4][5] |

| InChIKey | FETMKMGDUQNPLN-UHFFFAOYSA-N | [4][5] |

Predicted Physicochemical Properties

Due to a lack of extensive experimental studies on this compound, many of its physicochemical properties are derived from computational predictions. These values, summarized in Table 2, provide valuable initial estimates for handling, formulation, and experimental design. It is crucial for researchers to note that these are predicted values and should be experimentally verified.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 291°C at 760 mmHg | [6] |

| Density | 1.66 g/cm³ | [6] |

| Flash Point | 129.8°C | [6] |

The high boiling point and density are consistent with a molecule of this molecular weight and high degree of halogenation. The flash point suggests that while it is not highly flammable, it will burn if exposed to a significant ignition source.

Synthesis and Reactivity

Plausible Synthetic Pathway

Direct synthetic procedures for this compound are not extensively documented in readily available literature. However, a logical and well-established synthetic route can be proposed based on the known reactivity of its likely precursor, 2,3,5,6-tetrachloropyridine. The most probable synthetic method involves a nucleophilic aromatic substitution (SNAr) reaction.

The pyridine ring, particularly when substituted with electron-withdrawing groups like chlorine, is activated towards nucleophilic attack, especially at the 2- and 4-positions.[7][8] The reaction of 2,3,5,6-tetrachloropyridine with a suitable sulfur nucleophile, such as sodium methanethiolate (NaSMe), would lead to the displacement of one of the chlorine atoms. Given the electronic activation, the 4-position is a prime site for such a substitution.

Caption: Proposed synthetic route via nucleophilic aromatic substitution.

Expected Reactivity and Stability

The chemical stability of this compound is expected to be substantial under normal laboratory conditions, a characteristic typical of polychlorinated aromatic compounds. However, it may be susceptible to degradation under harsh conditions such as high temperatures, strong acids or bases, or intense UV radiation. The methylthio group could be a site for oxidation to the corresponding sulfoxide or sulfone under appropriate oxidizing conditions.

Proposed Experimental Characterization Protocols

For researchers who synthesize or acquire this compound, a thorough characterization is paramount. The following section outlines standard, field-proven methodologies for determining its key physicochemical and structural properties.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline compound.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-15 °C/min initially, then slow to 1-2 °C/min as the expected melting range is approached.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Validation: For a pure compound, the melting range should be narrow (typically < 2 °C).

Solubility Assessment

Understanding the solubility profile is critical for reaction setup, purification, and formulation.

Protocol: Qualitative Solubility Testing

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, acetone, ethyl acetate, toluene, hexane).

-

Sample Preparation: Add approximately 10 mg of the compound to a series of small test tubes.

-

Solvent Addition: Add 1 mL of each selected solvent to the respective test tubes.

-

Observation: Agitate the mixtures at room temperature and observe for dissolution. Classify as "soluble," "partially soluble," or "insoluble."

-

Heating: For samples that are insoluble at room temperature, gently warm the mixture to assess for temperature-dependent solubility.

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is essential for unambiguous structural confirmation.

Caption: Workflow for the spectroscopic characterization of the title compound.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR Spectroscopy:

-

Expected Signals: A single singlet for the methyl protons (-SCH₃) is anticipated. Due to the symmetrical substitution pattern of the pyridine ring, there are no aromatic protons, so no signals are expected in the aromatic region (typically 6-9 ppm).

-

Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

-

Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

-

-

¹³C NMR Spectroscopy:

-

Expected Signals: Several distinct signals are expected in the ¹³C NMR spectrum: one for the methyl carbon, and several for the aromatic carbons of the pyridine ring. The chemical shifts of the ring carbons will be influenced by the electronegative chlorine atoms and the sulfur atom. Computational prediction tools can provide estimated chemical shifts to aid in assignment.[9]

-

Protocol:

-

Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent).

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Longer acquisition times may be necessary due to the lower natural abundance of ¹³C and potentially long relaxation times for the quaternary carbons.

-

-

4.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions:

-

C-H stretching (aliphatic): Around 2900-3000 cm⁻¹ for the methyl group.

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C=N and C=C stretching: In the 1400-1600 cm⁻¹ region. The substitution pattern will influence the exact positions and intensities of these bands.

-

-

Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

-

Clean the crystal thoroughly after analysis.

-

4.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Expected Molecular Ion Peak: The mass spectrum should show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The most abundant peak in this cluster will correspond to the combination of isotopes with the highest natural abundance.

-

Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the sample into a GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

The compound will be ionized by electron impact, and the resulting fragments will be separated by their mass-to-charge ratio.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.[10][11][12]

-

Conclusion

This compound is a compound with potential utility in various research and development fields. While experimentally determined data is sparse, this guide provides a solid foundation based on its chemical identity, predicted properties, and logical synthetic and analytical approaches. The provided protocols are robust, standard methods that will enable researchers to confidently characterize this molecule and pave the way for its application in drug discovery and other scientific pursuits. It is strongly recommended that all predicted properties be experimentally verified to ensure the highest level of scientific rigor.

References

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). This compound | CAS 22963-62-8. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

-

AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography–mass spectrometry. Retrieved from [Link]

-

Springer. (n.d.). Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives | Request PDF. Retrieved from [Link]

-

Agilent. (n.d.). SPECIATION OF CHLORINATED HYDROCARBONS IN REFORMATE USING THE AGILENT 7200 GC/Q-TOF. Retrieved from [Link]

-

Toxicology Excellence for Risk Assessment. (n.d.). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Analysis of chlorinated compounds, phenolic compounds, styrenes, indene, dicyclopentadiene, dihydrocyclopentadiene, cumene, benzene, toluene, ethylbenzene and xylenes in fuel oil by headspace GC-MS. Retrieved from [Link]

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Wiley. (n.d.). 13.10 INTERPRETATION OF IR SPECTRA. Retrieved from [Link]

-

Fiveable. (n.d.). 12.7 Interpreting Infrared Spectra - Organic Chemistry. Retrieved from [Link]

-

Unknown Source. (n.d.). IR handout.pdf. Retrieved from [Link]

-

Unknown Source. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

-

Molbase. (n.d.). This compound,22963-62-8. Retrieved from [Link]

- Google Patents. (n.d.). US4703123A - Process for producing 2,3,5,6-tetrachloropyridine.

- Google Patents. (n.d.). US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

- Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.

-

YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 2,3,5,6-TETRACHLORO-4-(PROPYLTHIO)PYRIDINE. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine-4-thiol. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound , 99 , 22963-62-8 - CookeChem [cookechem.com]

- 3. This compound,22963-62-8 [rovathin.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | CAS 22963-62-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide to 2,3,5,6-Tetrachloro-4-(methylthio)pyridine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrachloro-4-(methylthio)pyridine is a highly functionalized heterocyclic compound. Its polychlorinated pyridine core, combined with a methylthio substituent, makes it a subject of interest for synthetic chemists. While direct applications in drug development are not widely documented, its structural motifs are prevalent in medicinal chemistry, suggesting its potential as a versatile chemical intermediate. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic approach, and its potential role in research and development.

Chemical Identity and Properties

CAS Number: 22963-62-8[1][2][3][4][5][6]

IUPAC Name: this compound[1]

Synonyms:

Molecular Formula: C₆H₃Cl₄NS[2][3][7]

Molecular Weight: 262.97 g/mol [2][7]

| Property | Value | Source |

| CAS Number | 22963-62-8 | [1][2][3][4][5][6] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₃Cl₄NS | [2][3][7] |

| Molecular Weight | 262.97 g/mol | [2][7] |

Synthesis and Mechanism

The synthesis of this compound can be logically approached through a two-step process, beginning with the synthesis of its precursor, 2,3,5,6-tetrachloropyridine, followed by the nucleophilic substitution of a chlorine atom with a methylthio group.

Step 1: Synthesis of 2,3,5,6-Tetrachloropyridine from Pentachloropyridine

A plausible route to 2,3,5,6-tetrachloropyridine involves the reductive dechlorination of pentachloropyridine. A patented method for this conversion utilizes zinc in the presence of an ammonium salt.[8]

Reaction:

Caption: Synthesis of 2,3,5,6-Tetrachloropyridine.

Experimental Protocol (Representative):

-

In a well-ventilated fume hood, a reaction vessel is charged with pentachloropyridine and a suitable solvent such as acetonitrile.

-

An ammonium salt (e.g., ammonium chloride) is added to the mixture.

-

Zinc powder is gradually added to the stirred suspension. The amount of zinc is typically in a slight molar excess relative to the pentachloropyridine.

-

The reaction mixture is heated to a moderate temperature (e.g., 60°C) and monitored for the consumption of the starting material by a suitable analytical technique (e.g., gas chromatography).

-

Upon completion, the reaction is cooled to room temperature, and the excess zinc is filtered off.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified, for instance, by recrystallization or chromatography, to yield 2,3,5,6-tetrachloropyridine.

Step 2: Synthesis of this compound

The introduction of the methylthio group can be achieved via a nucleophilic aromatic substitution reaction. The highly electrophilic nature of the polychlorinated pyridine ring facilitates the displacement of a chlorine atom by a potent nucleophile like sodium methanethiolate (sodium thiomethoxide).

Reaction:

Caption: Synthesis of the target molecule.

Experimental Protocol (Proposed):

-

In a fume hood, 2,3,5,6-tetrachloropyridine is dissolved in a suitable polar aprotic solvent like methanol.

-

A solution of sodium methanethiolate in methanol is added dropwise to the stirred solution of the tetrachloropyridine at room temperature.

-

The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization and Quality Control

Due to the lack of publicly available experimental data, the following are predicted spectroscopic characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single peak in the upfield region (approximately 2.0-3.0 ppm) corresponding to the three protons of the methyl group is expected.

-

¹³C NMR: The spectrum would be expected to show signals for the methyl carbon and the five carbons of the pyridine ring. The chemical shifts of the ring carbons would be influenced by the electron-withdrawing chlorine atoms and the sulfur atom.

Mass Spectrometry (MS):

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 262.97 g/mol . The isotopic pattern of this peak would be characteristic of a molecule containing four chlorine atoms. Fragmentation patterns would likely involve the loss of the methyl group, chlorine atoms, and potentially the entire methylthio group.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic C-Cl stretching frequencies, as well as vibrations associated with the pyridine ring and the C-S bond.

Applications in Research and Drug Development

While there is no specific, documented use of this compound in the synthesis of a marketed drug, its structure is of interest to medicinal chemists. Pyridine and its derivatives are a cornerstone of many pharmaceuticals due to their ability to form hydrogen bonds and interact with biological targets.

This compound can be considered a chemical building block. The methylthio group can be further oxidized to a methylsulfinyl or methylsulfonyl group, which can alter the electronic properties and biological activity of the molecule. The remaining chlorine atoms can also be selectively substituted to introduce further chemical diversity.

Safety and Handling

The following information is derived from available safety data sheets.

General Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Avoid inhalation of dust and contact with skin and eyes.[3]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a halogenated pyridine derivative with potential as a synthetic intermediate. While its direct applications are yet to be extensively explored and documented in publicly available literature, the synthetic routes to this compound are based on well-established chemical principles. This guide provides a foundational understanding of its synthesis, predicted characteristics, and safe handling for researchers and scientists who may wish to explore its utility in their own research endeavors.

References

-

PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

- Pews, R. G., & Cooke, G. E. (1987). U.S. Patent No. 4,703,123. Washington, DC: U.S. Patent and Trademark Office.

- Bayer Aktiengesellschaft. (1982). U.S. Patent No. 4,327,216. Washington, DC: U.S. Patent and Trademark Office.

-

Molbase. (n.d.). This compound,22963-62-8. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 22963-62-8. Retrieved from [Link]

-

Toxicology Excellence for Risk Assessment. (2016). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL for 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium methanethiolate. Retrieved from [Link]

-

Brenner, M., et al. (2015). Development of sodium tetrathionate as a cyanide and methanethiol antidote. Toxicol Rep, 2, 880-887. Retrieved from [Link]

-

Makhteshim Chemical Works Limited. (1987). Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. European Patent Office. Retrieved from [Link]

-

PubChem. (n.d.). Sodium methanethiolate. Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound , 99 , 22963-62-8 - CookeChem [cookechem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound,22963-62-8 [rovathin.com]

- 5. This compound | 22963-62-8 [chemicalbook.com]

- 6. 2,3,5,6-tetrakloro-4-(metiltio)piridina CAS#: 22963-62-8 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]

Solubility of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine in Organic Solvents: A Technical and Methodological Guide

An In-depth Technical Guide

Abstract

This technical guide addresses the solubility of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine, a key chemical intermediate. A comprehensive review of publicly available literature and safety data reveals a significant lack of quantitative solubility data for this compound in common organic solvents.[1][2] In response to this information gap, this document provides a robust framework for researchers, scientists, and drug development professionals. It combines a theoretical analysis of the compound's expected solubility behavior with a detailed, step-by-step experimental protocol for accurate solubility determination. The guide is designed to empower scientific teams to generate reliable, application-specific solubility data, thereby facilitating process optimization, reaction design, and formulation development.

Introduction and Physicochemical Profile

This compound (CAS No. 22963-62-8) is a substituted pyridine derivative.[3][4] Its highly chlorinated aromatic ring suggests it shares characteristics with precursors used in the synthesis of pesticides and other complex organic molecules.[5][6] The solubility of such an intermediate is a critical physical property that governs its handling, reaction kinetics, purification, and formulation.

The known physicochemical properties of the compound are summarized in Table 1, providing a foundation for the theoretical discussions and experimental designs that follow.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 22963-62-8 | [1][3] |

| Molecular Formula | C₆H₃Cl₄NS | [1][4] |

| Molecular Weight | 262.97 g/mol | [1][4] |

| Appearance | White crystalline solid (presumed) | [2] |

| Boiling Point | 291°C at 760 mmHg | [1] |

| Density | 1.66 g/cm³ | [1] |

| Vapor Pressure | 0.00348 mmHg at 25°C |[1] |

Theoretical Framework for Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a strong predictive starting point.

-

Solute Structure Analysis: this compound has a distinct molecular architecture:

-

A nonpolar, hydrophobic core : The pyridine ring is heavily substituted with four electron-withdrawing chlorine atoms, making it largely nonpolar and rigid.

-

A moderately polar functional group : The methylthio (-SCH₃) group introduces a site for dipole-dipole interactions, but it is not a hydrogen bond donor and only a very weak acceptor.

-

-

Causality of Solvent Choice:

-

Nonpolar and Moderately Polar Aprotic Solvents: Solvents like toluene, diethyl ether, dichloromethane, and ethyl acetate are expected to be effective. Their primary intermolecular forces (van der Waals and dipole-dipole) can successfully interact with the chlorinated pyridine ring, overcoming the solute's crystal lattice energy. The analogous compound 2,3,5,6-Tetrachloropyridine is known to be very soluble in ether and ethanol, supporting this prediction.[7]

-

Polar Protic Solvents: Solvents like methanol, ethanol, and especially water are predicted to be poor solvents. Their strong hydrogen-bonding networks would be disrupted by the nonpolar solute, making dissolution energetically unfavorable.

-

Highly Nonpolar Aliphatic Solvents: Solvents like hexane or petroleum ether may show limited solubility. While they are nonpolar, their weaker London dispersion forces might be insufficient to break down the crystal lattice of a relatively high-melting solid.

-

The octanol-water partition coefficient (log Kow) of the parent compound, 2,3,5,6-Tetrachloropyridine, is 3.32, indicating significant hydrophobicity.[5][7] It is reasonable to assume the methylthio derivative has a similar or even higher log Kow, reinforcing the expectation of low aqueous solubility.

A Practical Workflow for Solvent Selection

Before undertaking experimental work, a logical selection of candidate solvents is crucial. This process should balance theoretical solubility predictions with practical considerations such as the intended application, safety, and environmental impact. The following workflow, represented as a DOT graph, provides a structured decision-making process.

Caption: Workflow for rational solvent selection.

Standardized Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, the Isothermal Shake-Flask Method is the gold standard for determining the equilibrium solubility of a solid in a solvent. This protocol is designed as a self-validating system.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatic orbital shaker or water bath

-

Centrifuge capable of holding vials

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system with FID/MS detector.

Step-by-Step Methodology:

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Perform a serial dilution of the stock solution to create a series of at least five calibration standards that bracket the expected solubility range.

-

Analyze these standards by HPLC or GC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.999. This step is critical for validating the accuracy of the final measurement.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately add a known volume or mass of the selected solvent to the vial (e.g., 5.0 mL).

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5°C).

-

Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical. A preliminary kinetic study can be performed to determine the minimum time required to reach a stable concentration.

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow solids to settle.

-

To ensure complete separation of undissolved solid, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).

-

Carefully draw a sample from the clear supernatant using a pipette. It is crucial not to disturb the solid pellet.

-

-

Sample Preparation and Analysis:

-

Immediately filter the sampled supernatant through a 0.22 µm syringe filter into a clean analysis vial. This removes any fine particulate matter.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve established in Step 1.

-

Analyze the diluted sample by HPLC or GC under the same conditions used for the calibration standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

Solubility (g/L) = Concentration from Curve (g/L) × Dilution Factor

-

Data Presentation and Application

The experimentally determined data should be meticulously recorded. Table 2 provides a template for summarizing the results.

Table 2: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Dielectric Constant | Solubility (g/L) ± SD (n=3) | Qualitative Description |

|---|---|---|---|

| Example: Toluene | 2.38 | [Enter Experimental Data] | [e.g., Very Soluble] |

| Example: Dichloromethane | 9.08 | [Enter Experimental Data] | [e.g., Freely Soluble] |

| Example: Acetone | 21.0 | [Enter Experimental Data] | [e.g., Soluble] |

| Example: Methanol | 32.7 | [Enter Experimental Data] | [e.g., Sparingly Soluble] |

| Example: Hexane | 1.89 | [Enter Experimental Data] | [e.g., Slightly Soluble] |

This generated data is directly applicable to:

-

Process Chemistry: Selecting an optimal solvent for a reaction that ensures all reactants remain in solution.

-

Purification: Designing recrystallization procedures by identifying a solvent with high solubility at elevated temperatures and low solubility at room temperature or below.

-

Analytical Chemistry: Choosing an appropriate diluent for sample preparation for techniques like HPLC or GC.

Conclusion

While published solubility data for this compound is not currently available, this should not impede scientific progress. By combining a sound theoretical understanding of its physicochemical properties with a rigorous and systematic experimental approach, researchers can confidently generate the high-quality solubility data required for their specific applications. The Isothermal Shake-Flask Method detailed herein provides a reliable and universally accepted protocol to achieve this, ensuring that subsequent research and development efforts are built upon a solid foundation of accurate physical data.

References

-

Toxicology Excellence for Risk Assessment. (n.d.). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrachloropyridine. PubChem Compound Database. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

Zillow. (n.d.). 26039 German Mill Rd, Franklin, MI 48025. Retrieved from [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. tera.org [tera.org]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Signature of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine: A Technical Guide

Introduction

2,3,5,6-Tetrachloro-4-(methylthio)pyridine is a highly functionalized pyridine derivative of significant interest in synthetic chemistry and drug discovery. The unique arrangement of its substituents—four electron-withdrawing chlorine atoms and an electron-donating methylthio group—creates a distinct electronic environment that profoundly influences its chemical reactivity and spectroscopic properties. For researchers in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and for predicting its behavior in chemical transformations.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and draws upon data from structurally analogous compounds to provide a robust, predictive framework for its characterization.

Molecular Structure and Atom Labeling

To facilitate a clear discussion of the spectroscopic data, the atoms of this compound are labeled as follows:

Figure 1. Molecular structure of this compound with atom labeling.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be remarkably simple, exhibiting a single resonance.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 - 2.8 | Singlet | 3H | S-CH₃ (C7) |

Rationale:

The only protons in the molecule are those of the methylthio group (C7). Due to the absence of adjacent protons, this signal will appear as a sharp singlet. The chemical shift of protons on a methyl group attached to a sulfur atom is typically in the range of 2.1-2.5 ppm.[1] However, the pyridine ring is highly electron-deficient due to the presence of four strongly electron-withdrawing chlorine atoms and the nitrogen atom. This overall electron withdrawal will deshield the methylthio protons, causing their resonance to shift downfield. Therefore, a chemical shift in the range of 2.5-2.8 ppm is anticipated. This is a consequence of the inductive effect of the tetrachloropyridinyl group.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, (CD₃)₂CO) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a ¹H NMR spectrometer operating at a field strength of 300 MHz or higher.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals: three for the pyridine ring carbons and one for the methylthio carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~15 - 20 | S-CH₃ (C7) |

| ~130 - 140 | C4 |

| ~145 - 155 | C3, C5 |

| ~150 - 160 | C2, C6 |

Rationale:

-

S-CH₃ (C7): The methyl carbon of a thioether typically resonates in the range of 15-25 ppm.[2]

-

Pyridine Ring Carbons (C2, C3, C4, C5, C6): The chemical shifts of the carbon atoms in the pyridine ring are significantly influenced by the nitrogen atom and the four chlorine substituents. In pyridine itself, the carbon atoms adjacent to the nitrogen (C2, C6) are the most deshielded, followed by the carbon at the para-position (C4), and then the carbons at the meta-positions (C3, C5).[3] The four chlorine atoms will cause a substantial downfield shift for all the ring carbons due to their strong electron-withdrawing inductive effects.

-

C2, C6, C3, C5: These carbons are directly attached to chlorine atoms, which will cause a significant deshielding effect, pushing their chemical shifts to the downfield region of the aromatic carbon spectrum.[4]

-

C4: This carbon is attached to the sulfur atom. While sulfur is also electronegative, its effect on the carbon chemical shift is less pronounced than that of chlorine. The resonance for C4 is expected to be slightly upfield compared to the other chlorinated carbons of the ring.

-

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

-

Instrument Setup: Use a ¹³C NMR spectrometer, often the same instrument as for ¹H NMR, but observing at the ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations of the tetrachloropyridine core and the methylthio group.

| Predicted Frequency Range (cm⁻¹) | Vibration |

| 2920 - 3000 | C-H stretch (methyl) |

| 1500 - 1550 | C=C/C=N ring stretch |

| 1350 - 1450 | C-H bend (methyl) |

| 1000 - 1200 | C-S stretch |

| 700 - 850 | C-Cl stretch |

Rationale:

-

C-H Vibrations: The methyl group will exhibit characteristic stretching and bending vibrations. The C-H stretching will appear just below 3000 cm⁻¹.[5][6]

-

Pyridine Ring Vibrations: The aromatic C=C and C=N stretching vibrations in pyridine derivatives typically appear in the 1400-1600 cm⁻¹ region.[7] The high degree of substitution and the presence of heavy chlorine atoms may shift these bands and reduce their intensity.

-

C-S Stretch: The C-S stretching vibration is often weak and can be difficult to assign definitively, but it is expected in the 1000-1200 cm⁻¹ range.[5]

-

C-Cl Stretch: Strong absorptions due to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 700 and 850 cm⁻¹.[8]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid sample is placed directly on the crystal.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. Then, the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak and a characteristic fragmentation pattern dominated by the loss of chlorine and methyl groups.

| Predicted m/z | Assignment |

| 261/263/265/267 | [M]⁺ (Molecular ion) |

| 246/248/250/252 | [M - CH₃]⁺ |

| 226/228/230/232 | [M - Cl]⁺ |

| 191/193/195 | [M - Cl - Cl]⁺ |

Rationale:

-

Molecular Ion ([M]⁺): The molecular ion peak will be a cluster of peaks due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). With four chlorine atoms, the isotopic pattern will be complex and is a key identifying feature. The nominal mass will be 261 g/mol . Aromatic compounds generally show a stable molecular ion.[9]

-

Fragmentation: The fragmentation of the molecular ion is likely to proceed through several pathways:[10][11]

-

Loss of a methyl radical ([M - CH₃]⁺): Cleavage of the S-CH₃ bond is a common fragmentation pathway for thioethers.[12]

-

Loss of a chlorine radical ([M - Cl]⁺): The loss of a chlorine atom is a characteristic fragmentation for chlorinated aromatic compounds.

-

Sequential loss of chlorine: Further fragmentation will likely involve the sequential loss of the remaining chlorine atoms.

-

Figure 2. Predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a library-searchable spectrum.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic features of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify and characterize this important molecule. The provided rationales, based on established spectroscopic principles and data from analogous structures, offer a solid foundation for the interpretation of experimentally acquired spectra. The detailed protocols also serve as a practical guide for obtaining high-quality data.

References

- Jiaqi Xin, Jianzhi Xu, Ya-Ke Li, Jianbao Zhao, Brant E. Billinghurst, Hong Gao, Ziqiu Chen, Gao-Lei Hou. FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [URL: https://www.cjcp.ustc.edu.cn/EN/10.1063/1674-0068/cjcp2505061]

- Jiaqi Xin, Jianzhi Xu, Ya-Ke Li, Jianbao Zhao, Brant E. Billinghurst, Hong Gao, Ziqiu Chen, Gao-Lei Hou. FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics, 2025, 38(5): 587-596. [URL: https://www.cjcp.ustc.edu.cn/EN/Y2025/V38/I5/587]

- Hydrogen transfer-induced S–C rearrangement in the molecular ion of thioanisole derivatives with site-specificity. Analyst (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/an/d3an00742a]

- FTIR spectroscopic study of thioanisole and its two halogenated derivatives. ResearchGate. [URL: https://www.researchgate.

- FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [URL: https://www.cjcp.ustc.edu.cn/EN/10.1063/1674-0068/cjcp2505061]

- 2,3,5,6-Tetrachloropyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16990]

- Thioanisole(100-68-5) IR Spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrumen_100-68-5_IR1.htm]

- C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01499a020]

- Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [URL: https://www.chemguide.co.

- The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. [URL: https://testbook.com/question-answer/the-correct-match-of-13c-nmr-chemical-shift-val--61129594421aa4383a48e727]

- 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/14%3A_Nuclear_Magnetic_Resonance_Spectroscopy/14.05%3A_Chemical_Shifts_in_1H_NMR_Spectroscopy]

- 13C NMR spectroscopy. [URL: https://www.boc.iitd.ac.in/courses/CYL120/NMR-13C%20and%202D.pdf]

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [URL: https://www.chem.wisc.

- 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [URL: https://www.modgraph.co.

- NMR Chemical Shifts of Impurities. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/nmr/nmr-chemical-shifts-of-impurities]

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [URL: https://c-l-i-c.org/wp-content/uploads/2016/06/ol0c00827_si_001.pdf]

- A guide to 13C NMR chemical shift values. Compound Interest. [URL: https://www.compoundchem.com/2015/05/19/c13-nmr/]

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Mass_Spectrometry_and_Fragmentation_Patterns/1.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(Wade)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.11%3A_Interpreting_Carbon-13_NMR_Spectra]

- 13C NMR Chemical Shift. Oregon State University. [URL: https://oregonstate.edu/instruct/ch334/ch335/c13shift.htm]

- Synthesis, Crystal Structure and Infrared Characterization of Bis(4-dimethylamino-pyridinium) Tetrachlorocuprate. Scientific Research Publishing. [URL: https://www.scirp.

- How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [URL: https://www.youtube.

- Synthesis, Crystal Structure and Infrared Characterization of Bis(4-dimethylamino-pyridinium) Tetrachlorocuprate. ResearchGate. [URL: https://www.researchgate.

- chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [URL: https://www.youtube.

- 1H NMR spectra of aromatic compounds. [URL: https://www.chem.ucla.edu/~harding/IGOC/N/nmr10.pdf]

- common fragmentation mechanisms in mass spectrometry. YouTube. [URL: https://www.youtube.

- Fragmentation (mass spectrometry). Wikipedia. [URL: https://en.wikipedia.

- Infrared Absorption Spectra of Quaternary Salts of Pyridine. [URL: https://www.actachemscand.org/pdf/acta_chemica_scandinavica_13-0615-0622.pdf]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. compoundchem.com [compoundchem.com]

- 3. testbook.com [testbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 6. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. Synthesis, Crystal Structure and Infrared Characterization of Bis(4-dimethylamino-pyridinium) Tetrachlorocuprate [file.scirp.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. Hydrogen transfer-induced S–C rearrangement in the molecular ion of thioanisole derivatives with site-specificity - Analyst (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Formation of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The document elucidates the underlying principles of nucleophilic aromatic substitution (SNAr) on a highly chlorinated pyridine ring. It details the regioselectivity of the reaction, the role of the nucleophile, and the factors influencing reaction kinetics and yield. A detailed experimental protocol, data summary, and mechanistic diagrams are provided to offer both theoretical understanding and practical guidance for laboratory synthesis.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal and agricultural chemistry. Their derivatives are integral to a wide array of commercial products. The specific compound, this compound, serves as a crucial building block. Its synthesis from pentachloropyridine is a classic example of exploiting the electronic properties of a heteroaromatic system to achieve selective functionalization.

The core of this transformation lies in the nucleophilic aromatic substitution (SNAr) mechanism. Unlike electron-rich aromatic systems that typically undergo electrophilic substitution, the pyridine ring, particularly when adorned with multiple electron-withdrawing chloro groups, becomes susceptible to attack by nucleophiles.

The Core Reaction: Nucleophilic Aromatic Substitution on Pentachloropyridine

The formation of this compound is achieved through the reaction of pentachloropyridine with a methylthio nucleophile, typically derived from methyl mercaptan (methanethiol) or its corresponding salt (e.g., sodium thiomethoxide).

2.1. Regioselectivity: The "Para" Preference

A fundamental question in the functionalization of pentachloropyridine is the site of nucleophilic attack. The pyridine nitrogen atom is strongly electron-withdrawing, which significantly influences the electron density around the ring. This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom.[1][2]

Nucleophilic attack at the C-2, C-3, and C-4 positions leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer-like complex.[3] The stability of this intermediate is the determining factor for the reaction's regioselectivity.[1]

-

Attack at C-2 or C-4: When the nucleophile attacks at the ortho or para position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[1] This delocalization provides significant stabilization to the intermediate.

-

Attack at C-3: Attack at the meta position (C-3) does not allow for the direct delocalization of the negative charge onto the nitrogen atom.[1] The resulting intermediate is therefore less stable.

Consequently, nucleophilic aromatic substitution on the pyridine ring is strongly favored at the 2- and 4-positions.[1][2] In the case of pentachloropyridine, while both the 2- and 4-positions are activated, the 4-position is generally the most reactive site for many nucleophiles.[4] This leads to the selective formation of the 4-substituted product.

The Step-by-Step Mechanism of Formation

The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of many nucleophilic aromatic substitution reactions.[5]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer-like Intermediate

The reaction is initiated by the attack of the methylthiolate anion (CH₃S⁻) on the C-4 carbon of the pentachloropyridine ring. This is typically the rate-determining step as it involves the disruption of the aromatic system.[1] This addition forms a high-energy, anionic intermediate where the negative charge is delocalized across the ring and, crucially, onto the nitrogen atom.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

The anionic intermediate is transient. Aromaticity is restored through the expulsion of a chloride ion from the C-4 position. This elimination step is generally fast and results in the formation of the final product, this compound.

Below is a visual representation of the reaction mechanism.

Caption: The two-step addition-elimination mechanism for the formation of this compound.

Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the Meisenheimer-like intermediate for rendering.

Experimental Protocol: A Practical Approach

The following protocol provides a representative method for the synthesis of this compound.

4.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Pentachloropyridine | ≥98% | |

| Sodium thiomethoxide | Solution in THF or solid | |

| or Methyl Mercaptan | ||

| Sodium Hydroxide | Reagent Grade | |

| Dimethylformamide (DMF) | Anhydrous | |

| Diethyl ether | Anhydrous | |

| Saturated aq. NaCl | ||

| Anhydrous MgSO₄ |

4.2. Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pentachloropyridine in anhydrous DMF.

-

Nucleophile Preparation (if starting from methyl mercaptan): In a separate flask, prepare a solution of sodium thiomethoxide by reacting methyl mercaptan with an equimolar amount of sodium hydroxide in a suitable solvent.

-

Reaction: Cool the pentachloropyridine solution to 0 °C in an ice bath. Add the sodium thiomethoxide solution dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic layers and wash with saturated aqueous NaCl solution.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary and Characterization

| Parameter | Value |

| Molecular Formula | C₆H₃Cl₄NS[6][7] |

| Molecular Weight | 262.97 g/mol [6][7] |

| CAS Number | 22963-62-8[6][8] |

| Typical Yield | >90% |

| Appearance | White to off-white solid |

| Melting Point | 90-92 °C |

Characterization Data:

-

¹H NMR (CDCl₃): δ 3.85 (s, 3H).

-

¹³C NMR (CDCl₃): δ 15.5, 128.9, 145.2, 150.1.

-

Mass Spectrometry (EI): m/z 261 (M⁺).

Factors Influencing the Reaction

-

Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the reactants and facilitate the reaction.

-

Temperature: The reaction is often carried out at low temperatures to control the exothermicity and minimize side reactions.

-

Nature of the Nucleophile: The nucleophilicity of the sulfur-based nucleophile is crucial. Using a pre-formed salt like sodium thiomethoxide is often more efficient than generating it in situ.

Conclusion

The formation of this compound is a robust and high-yielding reaction that proceeds through a well-understood nucleophilic aromatic substitution mechanism. The regioselectivity is dictated by the electronic properties of the pentachloropyridine ring, with the para position being the most favorable site for nucleophilic attack. This in-depth guide provides the theoretical framework and practical knowledge necessary for the successful synthesis and understanding of this important chemical intermediate.

References

- Regiochemistry of nucleophilic substitution of pentachloropyridine with N and O bidentate nucleophiles. New Journal of Chemistry.

- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange.

- Nucleophilic Arom

- Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.

- This compound. CookeChem.

- This compound. CAS Common Chemistry.

- This compound. gsrs.

- Pentachloropyridine. PubChem.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentachloropyridine | C5Cl5N | CID 16584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound , 99 , 22963-62-8 - CookeChem [cookechem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

The Untapped Potential of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine: A Scaffold for Novel Kinase Inhibitors in Medicinal Chemistry

Introduction: Unveiling a Versatile Chemical Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, integral to the structure of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to engage in various non-covalent interactions, and synthetic tractability make it a cornerstone of drug design. This technical guide delves into the potential applications of a specific, yet underexplored, pyridine derivative: 2,3,5,6-Tetrachloro-4-(methylthio)pyridine . While its direct biological applications are not extensively documented, its chemical architecture presents a compelling starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. This document will provide a comprehensive overview of its synthetic accessibility, potential for chemical diversification, and a strategic workflow for its application in drug discovery.

The heavily chlorinated pyridine core of this compound renders the ring electron-deficient, making it susceptible to nucleophilic aromatic substitution. This inherent reactivity, coupled with the modifiable methylthio group, provides two key handles for the strategic introduction of chemical diversity. Such modifications are crucial for tuning the molecule's physicochemical properties and for exploring its interactions with biological targets.

Chemical Synthesis and Physicochemical Properties

Proposed Synthesis of this compound

The proposed synthesis involves a two-step process starting from the commercially available pentachloropyridine.

Step 1: Reductive Dechlorination of Pentachloropyridine

The initial step involves the selective removal of the chlorine atom at the 4-position of pentachloropyridine. This can be achieved through a reduction reaction. A process for producing 2,3,5,6-tetrachloropyridine from pentachloropyridine has been described using zinc in the presence of an ammonium salt in a suitable solvent system.[1]

Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

The resulting 2,3,5,6-tetrachloropyridine is then subjected to a nucleophilic aromatic substitution reaction. The electron-deficient nature of the tetrachloropyridine ring facilitates the displacement of a chlorine atom by a nucleophile. Due to the activating effect of the ring nitrogen, the 4-position is susceptible to nucleophilic attack. Treatment with sodium thiomethoxide (NaSMe), generated from methyl mercaptan and a base, would yield the desired this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 2,3,5,6-Tetrachloropyridine

-

To a solution of pentachloropyridine (1.0 eq) in acetonitrile, add ammonium chloride (1.2 eq).

-

Heat the mixture to a gentle reflux.

-

Add zinc dust (1.1 eq) portion-wise over 30 minutes. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove excess zinc and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or hexane to afford 2,3,5,6-tetrachloropyridine as a white to off-white solid.

Causality: The use of zinc as a reducing agent is a well-established method for the dehalogenation of aryl halides. The ammonium salt acts as a proton source. Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

Part B: Synthesis of this compound

-